6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid is a heterocyclic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a nicotinic acid core substituted with a 1-isobutylcyclobutylmethoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid typically involves multi-step organic reactions. One common method includes the alkylation of nicotinic acid derivatives with 1-isobutylcyclobutylmethanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acidic conditions.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: SOCl2 or PBr3 in anhydrous conditions, often followed by nucleophilic attack with appropriate nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated nicotinic acid derivatives.
Scientific Research Applications
6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an anti-inflammatory agent and its effects on metabolic pathways.
Mechanism of Action
The mechanism of action of 6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to nicotinic acid receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory responses and alterations in lipid metabolism. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate receptor activity is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Nicotinic Acid (Niacin): A well-known compound with similar structural features but lacking the isobutylcyclobutylmethoxy group. It is widely used as a vitamin and in the treatment of hyperlipidemia.
Isonicotinic Acid: Another pyridinecarboxylic acid derivative with the carboxyl group at the 4-position instead of the 3-position as in nicotinic acid.
Picolinic Acid: A derivative with the carboxyl group at the 2-position, known for its role in metal ion chelation.
Uniqueness
6-((1-Isobutylcyclobutyl)methoxy)nicotinic acid is unique due to the presence of the isobutylcyclobutylmethoxy group, which imparts distinct chemical and biological properties. This structural modification enhances its potential as a modulator of biological pathways and expands its applications in various fields of research and industry .
Properties
Molecular Formula |
C15H21NO3 |
---|---|
Molecular Weight |
263.33 g/mol |
IUPAC Name |
6-[[1-(2-methylpropyl)cyclobutyl]methoxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H21NO3/c1-11(2)8-15(6-3-7-15)10-19-13-5-4-12(9-16-13)14(17)18/h4-5,9,11H,3,6-8,10H2,1-2H3,(H,17,18) |
InChI Key |
KODZSRUKICQPMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(CCC1)COC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.